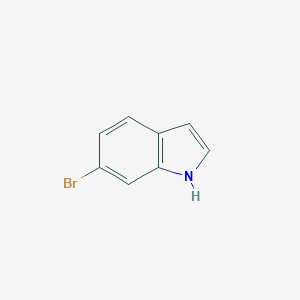
6-Bromoindole
Cat. No. B116670
M. Wt: 196.04 g/mol
InChI Key: MAWGHOPSCKCTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Combine 4-bromo-2-nitrotoluene (5.0 g, 23.1 mmol), dimethylformamide (50 ml), DMF-dimethylacetal (9.0 ml, 69.4 mmol), and pyrrolidine (2.0 ml, 23.1 mmol). Heat to 110° C. After 3 hours, cool to room temperature, dilute with ether, and wash with water. Combine the organic layers, and concentrate to give a residue. Combine the residue and 80% aq. acetic acid (120 ml) and heat at 75° C. Add zinc dust (13.1 g, 200.5 mmol) portionwise. Heat to 85° C. After 2 hours, cool and filter. Dilute the filtrate with ether, wash with water dry (Na2SO4), and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.


[Compound]
Name
DMF-dimethylacetal
Quantity
9 mL
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH3:12]N(C)C=O.N1CCCC1.C(O)(=O)C>CCOCC.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:12][NH:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
[Compound]
|
Name
|
DMF-dimethylacetal
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat at 75° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat to 85° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dilute the filtrate with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph the residue eluting with 9:1 hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

